molecular formula C17H12F2N2O2 B6431180 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide CAS No. 1903231-59-3

2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B6431180
CAS No.: 1903231-59-3
M. Wt: 314.29 g/mol
InChI Key: UAELCIYSZMJXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a fluorinated benzamide derivative designed for research applications. This compound features a hybrid structure combining a 2,6-difluorobenzamide core with a furan-pyridine moiety. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance key properties of a molecule, such as its metabolic stability and membrane permeability . The fused furan-pyridine heteroaromatic system contributes to the compound's rigidity and provides versatile hydrogen bonding capabilities, which can be critical for interactions with biological targets . Compounds within this chemical class have been investigated for a range of potential biological activities, serving as valuable tools in biochemical research . Researchers can utilize this scaffold for various in vitro studies, including target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. The molecular architecture allows for precise modifications, facilitating the development of novel therapeutic or diagnostic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,6-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAELCIYSZMJXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of 2,6-difluorobenzoyl chloride with 2-(furan-2-yl)pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it suitable for drug development, particularly in targeting specific biological pathways.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit c-Kit kinase, which is crucial in certain types of cancers .
  • Anti-inflammatory Properties : The furan and pyridine moieties can contribute to anti-inflammatory effects, potentially making this compound useful in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Biochemical Research

The ability of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide to interact with various biomolecules opens avenues for biochemical studies.

  • Enzyme Inhibition Studies : The compound can be used to investigate its effects on enzyme activity, particularly those involved in metabolic pathways. This could lead to insights into how modifications of the compound affect binding affinity and inhibition rates.

Material Science

Due to its unique chemical structure, this compound could also find applications beyond biological systems.

  • Organic Electronics : The electronic properties of the furan and pyridine rings may allow this compound to be explored as a component in organic semiconductors or photovoltaic devices. Studies on similar compounds have shown promising results in enhancing charge transport properties .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide with structurally related benzamide derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
This compound C₁₈H₁₃F₂N₂O₂ ~333.3 g/mol* 2,6-Difluorobenzamide; pyridinylmethyl-furan Target Compound
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1) C₂₂H₂₂Cl₂N₆O₂ 497.3 g/mol 2,6-Dichlorobenzamide; pyrimidine-pyrrolidinyl
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C₂₀H₂₃N₅O₄S 425.5 g/mol Benzamide with oxadiazole-furan; sulfonamide substituent
2,6-Difluoro-N-(2-methyl-1-oxo-1-{4-[2-(trifluoromethyl)cyclopropyl]phenyl}propan-2-yl)benzamide C₂₁H₁₈F₅NO₂ 411.4 g/mol 2,6-Difluorobenzamide; trifluoromethyl cyclopropyl
2-Methyl-N-(pyridin-4-yl)furan-3-carboxamide C₁₁H₁₀N₂O₂ 202.2 g/mol Furan-carboxamide; pyridinyl

*Molecular weight estimated based on analogous structures.

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • The 2,6-difluorobenzamide core in the target compound is analogous to dichlorinated benzamides (e.g., Compound 1 in ), which are reported as EGFR inhibitors. Fluorine atoms may enhance metabolic stability and binding affinity compared to chlorine due to their smaller size and stronger electronegativity .
  • Heterocyclic Variations :

  • The furan-pyridine system in the target compound contrasts with pyrimidine-pyrrolidine (Compound 1) and oxadiazole-furan (LMM11) motifs. Furan’s electron-rich π-system may facilitate interactions with aromatic residues in enzyme active sites, while oxadiazoles (e.g., LMM11) are often associated with antifungal activity .

Synthetic Accessibility The synthesis of the target compound may parallel methods for halogenated benzamides, such as coupling 2,6-difluorobenzoic acid derivatives with aminomethylpyridine intermediates (see for analogous benzamide syntheses) .

Research Implications and Limitations

  • Gaps in Data: Direct biological activity or crystallographic data for the target compound are absent in the evidence.
  • Opportunities for Study : Computational modeling (e.g., docking studies) could predict binding modes relative to compounds like LMM11 or Compound 1. Synthetic efforts should prioritize functional assays to validate hypothesized bioactivities.

Biological Activity

2,6-Difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10F2N2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_2\text{O}

Research indicates that this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cell proliferation .
  • Receptor Interaction : The presence of the pyridine and furan moieties suggests potential interactions with various receptors, possibly influencing signaling pathways related to cancer and inflammation .
  • Antiviral Activity : Some derivatives of furan-containing compounds have demonstrated inhibitory effects against viral proteases, indicating a potential application in antiviral therapies .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the expected effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityIC50 (μM)Notes
Inhibition of SARS-CoV-2 Mpro1.55Non-peptidomimetic inhibitor
Inhibition of DHFRNot specifiedPotential for reducing cell proliferation
Anticancer propertiesModerateRelated benzamide derivatives showed efficacy

Case Studies

A notable study highlighted the use of furan-containing derivatives in inhibiting SARS-CoV-2 main protease (Mpro). Compounds structurally similar to this compound exhibited significant inhibitory activity with low cytotoxicity, making them promising candidates for further development .

Another research effort focused on the design and synthesis of benzamide derivatives for cancer therapy. These studies revealed that modifications in the chemical structure could enhance potency against specific cancer targets, suggesting a similar pathway for optimizing this compound .

Q & A

Basic: What are the key structural features and common synthetic routes for 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide?

Answer:
The compound features a benzamide core substituted with two fluorine atoms at the 2,6-positions of the benzene ring, linked via an amide bond to a pyridin-4-ylmethyl group bearing a furan-2-yl substituent. The fluorine atoms enhance hydrophobicity and metabolic stability .

A typical synthesis involves:

  • Step 1: Formation of the pyridine-furan hybrid core via cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for furan attachment) .
  • Step 2: Amide coupling between 2,6-difluorobenzoic acid derivatives and the pyridine-furan amine intermediate using coupling agents like HATU or EDCI .
  • Step 3: Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of fluorine and furan substitution .
  • Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns .
  • HPLC: Assesses purity and identifies byproducts (e.g., unreacted intermediates) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .

Advanced: How can researchers investigate the biological activity mechanisms of this compound?

Answer:
Mechanistic studies may focus on:

  • Kinase Inhibition Assays: Test selectivity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays .
  • Cellular Apoptosis Assays: Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, HeLa) via fluorogenic substrates .
  • Molecular Dynamics Simulations: Model interactions with target proteins (e.g., docking to ATP-binding pockets) using software like AutoDock Vina .

Advanced: What structure-activity relationships (SARs) have been observed in analogs of this compound?

Answer:
Key SAR insights:

  • Fluorine Substitution: 2,6-Difluoro substitution on the benzamide improves metabolic stability compared to non-fluorinated analogs .
  • Furan vs. Thiophene: Replacing the furan with thiophene enhances lipophilicity but reduces solubility, impacting bioavailability .
  • Pyridine Methyl Group: Removal of the methyl linker abolishes activity, suggesting its role in target binding .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize batch effects .
  • Impurity Interference: Re-synthesize batches with ≥99% purity and re-test activity .
  • Off-Target Effects: Use CRISPR/Cas9 knockout models to confirm target specificity .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

Answer:

  • Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design: Introduce ester or phosphate groups on the amide nitrogen for improved intestinal absorption .
  • Nanoparticle Encapsulation: Use PLGA-based carriers to increase plasma half-life .

Advanced: How can computational modeling guide the design of derivatives with enhanced activity?

Answer:

  • Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., fluorine, furan oxygen) using Schrödinger Suite .
  • QSAR Models: Corrogate substituent electronic properties (Hammett σ values) with IC50 data to predict potency .
  • Free Energy Perturbation (FEP): Simulate the impact of methyl-to-ethyl substitutions on binding affinity .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2O2) conditions, followed by LC-MS analysis of degradation products .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via UPLC .
  • Microsomal Metabolism: Use liver microsomes (human/rat) to identify CYP450-mediated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.